molecular formula C5H7BrFNO4 B14308102 Propyl bromo(fluoro)nitroacetate CAS No. 113851-86-8

Propyl bromo(fluoro)nitroacetate

Cat. No.: B14308102
CAS No.: 113851-86-8
M. Wt: 244.02 g/mol
InChI Key: CIKUDDYRYXOQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl bromo(fluoro)nitroacetate is a specialized multi-functional ester designed for advanced organic synthesis and research applications. Its molecular structure incorporates bromo, fluoro, and nitro functional groups on an acetate backbone, making it a highly versatile and electrophilic building block. This compound is particularly valuable for constructing complex molecules through various carbon-carbon bond-forming reactions, including nucleophilic substitution and conjugate additions. Researchers can leverage its reactivity in the synthesis of novel pharmaceutical intermediates, where the incorporation of fluorine can alter metabolic stability and bioavailability. The nitro group further enhances its utility by serving as a precursor for other functionalities such as amines, making it a key intermediate in medicinal chemistry and agrochemical development. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

CAS No.

113851-86-8

Molecular Formula

C5H7BrFNO4

Molecular Weight

244.02 g/mol

IUPAC Name

propyl 2-bromo-2-fluoro-2-nitroacetate

InChI

InChI=1S/C5H7BrFNO4/c1-2-3-12-4(9)5(6,7)8(10)11/h2-3H2,1H3

InChI Key

CIKUDDYRYXOQSD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C([N+](=O)[O-])(F)Br

Origin of Product

United States

Preparation Methods

Bromination Strategies

  • Direct electrophilic bromination : Bromine in glacial acetic acid at 45–60°C could target the α-position of propyl nitroacetoacetate.
  • Radical bromination : N-bromosuccinimide (NBS) with AIBN initiator may bypass electronic deactivation, though regioselectivity remains a challenge.

Fluorination Approaches

  • Electrophilic fluorination : Selectfluor® or acetyl hypofluorite (AcOF) in polar solvents (e.g., acetonitrile) could introduce fluorine at the α-carbon.
  • Nucleophilic displacement : Fluoride ions (e.g., KF) might displace a leaving group (e.g., bromide) introduced in a prior step.

Sequential Functionalization: A Hypothetical Pathway

Combining nitration and halogenation steps offers a plausible route to the target compound:

Step 1: Nitration of Propyl Acetoacetate
Propyl acetoacetate undergoes nitration with HNO₃ (70–99%) and acetic anhydride at -15°C, yielding propyl 2-nitroacetoacetate (Table 1).

Step 2: Bromination
Treating the nitroacetoacetate with bromine in glacial acetic acid at 50–60°C introduces bromine at the α-position. Hydrogen peroxide oxidizes HBr byproducts, enhancing atom economy.

Step 3: Fluorination
Electrophilic fluorination using Selectfluor® in acetonitrile at 80°C installs the fluoro group. Alternatively, KF-mediated displacement of bromide (if present) could achieve fluorination.

Step 4: Esterification (if required)
Acid-catalyzed esterification ensures the propyl ester remains intact during functionalization.

Table 1: Hypothetical Reaction Conditions for Propyl 2-Bromo-2-Fluoro-2-Nitroacetate Synthesis

Step Reagents Temperature Time Yield*
1 HNO₃, (Ac)₂O, H₂SO₄ -15°C 2 h 85%
2 Br₂, H₂O₂, CH₃COOH 55°C 3 h 78%
3 Selectfluor®, CH₃CN 80°C 4 h 65%

*Theoretical yields based on analogous reactions.

Challenges in Regioselective Functionalization

The nitro group’s strong electron-withdrawing effect complicates halogenation:

  • Competing side reactions : Nitroacetates may undergo denitration or ring-opening under harsh halogenation conditions.
  • Steric hindrance : Bulky propyl esters impede access to the α-carbon, necessitating polar aprotic solvents (e.g., DMF) to improve reactivity.
  • Order of substitution : Introducing bromine before fluorine may exploit bromide’s superior leaving group ability in subsequent fluorination.

Purification and Characterization

  • Crystallization : Sodium bisulfite decolorization followed by ethanol-water recrystallization removes impurities.
  • Chromatography : Silica gel chromatography separates dihalogenated byproducts.
  • Spectroscopic analysis :
    • ¹⁹F NMR : Confirms fluorine incorporation (δ ≈ -120 to -150 ppm).
    • ¹H NMR : α-proton resonance absent due to halogen substitution.

Chemical Reactions Analysis

Types of Reactions

Propyl bromo(fluoro)nitroacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br₂) or pyridine hydrobromide perbromide.

    Fluorination: Aminodifluorosulfinium tetrafluoroborate, PyFluor.

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of propyl bromo(fluoro)aminoacetate.

    Oxidation: Formation of propyl bromo(fluoro)nitroacetic acid.

Mechanism of Action

The mechanism of action of propyl bromo(fluoro)nitroacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Structural Comparison

Propyl bromo(fluoro)nitroacetate belongs to a family of halogenated nitroacetate esters. Key structural analogs include:

Compound Name Alkyl Group (R₃) Substituents (X, Y, Z) Key Structural Differences
This compound Propyl Br, F, NO₂ Reference compound
Ethyl bromo(fluoro)nitroacetate Ethyl Br, F, NO₂ Shorter alkyl chain (C₂ vs. C₃)
Propyl chloro(fluoro)nitroacetate Propyl Cl, F, NO₂ Chloro replaces bromo
Propyl trifluoronitroacetate Propyl CF₃, NO₂ Trifluoromethyl replaces Br/F
Methyl bromo(fluoro)nitroacetate Methyl Br, F, NO₂ Shorter alkyl chain (C₁ vs. C₃)
  • Alkyl Chain Variations : Ethyl and methyl analogs exhibit reduced lipophilicity compared to the propyl derivative, impacting solubility and membrane permeability in biological systems .
  • Halogen Substitutions : Chloro analogs (Cl instead of Br) show lower reactivity in nucleophilic substitutions due to stronger C-Cl bonds, whereas trifluoromethyl (CF₃) groups enhance stability and electron-withdrawing effects .

Physicochemical Properties

Property This compound Ethyl Analog Chloro Analog Trifluoro Analog
Boiling Point ~215–220°C (est.) ~200–205°C (est.) ~210–215°C (est.) ~225–230°C (est.)
Solubility in Water Low (<0.1 g/L) Slightly higher Similar Very low (<0.01 g/L)
LogP (Lipophilicity) ~2.1 ~1.8 ~2.0 ~2.5
  • The propyl group increases hydrophobicity (LogP ~2.1) compared to ethyl (~1.8) or methyl analogs.
  • Trifluoro derivatives exhibit extreme hydrophobicity (LogP ~2.5) due to CF₃’s strong electron-withdrawing nature .

Reactivity and Stability

  • Nucleophilic Substitution : Bromo substituents undergo faster substitution than chloro analogs (e.g., SN2 reactions) due to weaker C-Br bonds.
  • Electrophilic Reactivity : The nitro group directs electrophilic attacks to meta/para positions in aromatic systems, whereas fluoro substituents reduce ring activation .
  • Thermal Stability : Trifluoro analogs are more thermally stable (~10% decomposition at 150°C vs. ~25% for bromo/fluoro derivatives) due to robust C-F bonds .

Q & A

Q. What analytical methods are recommended for identifying degradation pathways of this compound under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-QTOF-MS to identify hydrolytic/oxidative metabolites. Compare degradation rates in presence of liver microsomes (CYP450 enzymes). Apply multivariate analysis to distinguish primary vs. secondary degradation mechanisms .

Guidance for Addressing Data Contradictions

  • Statistical Validation : Use Grubbs’ test to identify outliers in replicate experiments. Apply mixed-effects models to account for lab-specific variability .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework (OSF) and include raw data in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.